2-(Pent-4-en-2-yl)cyclohexan-1-ol
Description
2-(Pent-4-en-2-yl)cyclohexan-1-ol is a bicyclic alcohol characterized by a cyclohexanol backbone substituted with a pent-4-en-2-yl group. The compound features a saturated cyclohexane ring and an unsaturated pentenyl side chain with a double bond at the 4-position and branching at the 2-position.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pent-4-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3,9-12H,1,4-8H2,2H3 |
InChI Key |
KNBJQMVXKBZXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable pentenyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-4-en-2-ylmagnesium bromide, which reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 2-(Pent-4-en-2-yl)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. Key conditions and outcomes include:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ catalyst | Cyclohexyl acetate derivative | 75–90% | |
| Benzoylation | Benzoyl chloride, pyridine base | Cyclohexyl benzoate derivative | 68–85% |
This reaction is critical for modifying the compound’s hydrophobicity in synthetic applications.
Dehydration Reactions
The secondary alcohol undergoes acid-catalyzed dehydration to form alkenes:
| Substrate | Catalyst | Temperature | Major Product | Selectivity |
|---|---|---|---|---|
| 2-(Pent-4-en-2-yl)cyclohexan-1-ol | H₃PO₄ or H₂SO₄ | 150–180°C | 1,2-Diene cyclohexane derivative | ~80% |
Steric hindrance from the cyclohexane ring influences reaction rates and regioselectivity.
Oxidation Reactions
Controlled oxidation converts the alcohol to a ketone:
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O/acetone | 2-(Pent-4-en-2-yl)cyclohexanone | 60–75% |
| CrO₃ (Jones reagent) | Acetone | Same ketone product | 55–70% |
Over-oxidation of the alkene group is minimized under mild conditions.
Hydrogenation Reactions
The pentenyl group undergoes catalytic hydrogenation:
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C (10% w/w) | 30–50 | 2-(Pentyl)cyclohexan-1-ol | >95% |
| Raney Nickel | 20–40 | Same saturated product | 85–90% |
This reaction is pivotal for synthesizing saturated analogs with altered physical properties.
[2+2] Photocycloaddition
The alkene participates in intramolecular [2+2] photocycloadditions under sensitized irradiation (λ = 420 nm):
| Sensitizer | Irradiation Time | Product Type | Yield Range |
|---|---|---|---|
| Thioxanthen-9-one (10 mol%) | 6–12 hours | Bicyclic fused ring systems | 34–99% |
This reaction demonstrates high regioselectivity (crossed product) and perfect diastereoselectivity .
Radical Cyclization
In cases with trisubstituted alkenes, hydrogen abstraction leads to cyclization:
| Substrate Modification | Conditions | Product | Yield |
|---|---|---|---|
| 3′-Methyl-2′-butenyloxy | Sensitized irradiation | Polycyclic ether derivatives | 65–86% |
This pathway competes with photocycloaddition in sterically hindered systems .
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions:
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| Tosyl chloride | Dichloromethane | Cyclohexyl tosylate | 70–82% |
The resulting tosylate serves as a versatile intermediate for further functionalization.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factor |
|---|---|---|
| Esterification | Moderate | Steric hindrance at OH site |
| Dehydration | Fast | Acid strength and temperature |
| Photocycloaddition | Variable | Alkene substitution pattern |
| Hydrogenation | Rapid | Catalyst loading and pressure |
Scientific Research Applications
2-(Pent-4-en-2-yl)cyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Structural Differences :
- Substituent Position : The pentenyl group is attached at the 1-position (vs. 2-position in the target compound), altering steric interactions around the cyclohexane ring.
- Ring Unsaturation : The cyclohexane ring contains a double bond at the 2-position (cyclohex-2-en-1-ol), increasing ring rigidity and conjugation compared to the fully saturated target compound.
Reactivity Implications :
- The conjugated diene system (cyclohexene + pentenyl) may enhance reactivity in Diels-Alder or electrophilic addition reactions.
- The unsaturated ring could lower boiling points due to reduced molecular packing efficiency compared to saturated analogs.
2-(Pent-4-yn-1-yl)cyclohexan-1-ol
Structural Differences :
- Substituent Type : The side chain is a pent-4-ynyl group (alkyne) instead of an alkene, introducing sp-hybridized carbons and higher bond strain.
- Molecular Formula : C₁₁H₁₈O (vs. C₁₁H₁₈O for the target compound; same formula but distinct functional groups).
Reactivity Implications :
- The alkyne group enables reactions like hydrogenation to alkanes, hydration to ketones, or cycloadditions (e.g., with azides).
- The triple bond’s linear geometry may reduce steric hindrance compared to the bulkier alkene substituent in the target compound.
Data Tables
Table 1: Structural and Physical Properties Comparison
*Estimated based on molecular formula.
Table 2: Reactivity Comparison
Biological Activity
2-(Pent-4-en-2-yl)cyclohexan-1-ol, a compound with a unique structural composition, has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, biological evaluations, and various applications of this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The chemical formula of 2-(Pent-4-en-2-yl)cyclohexan-1-ol is , with a molecular weight of 180.29 g/mol. It features a cyclohexanol moiety substituted with a pentenyl group, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-(Pent-4-en-2-yl)cyclohexan-1-ol exhibit significant antimicrobial activity. For example, related spiroketal-lactones have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The antibacterial spectrum includes pathogens such as Staphylococcus, Streptococcus, and Escherichia coli.
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, derivatives of similar structures have been reported to possess IC50 values in the low microgram per milliliter range against various cancer cell lines, indicating potent cytotoxicity . Specifically, compounds with structural similarities have exhibited significant activity against leukemia (HL-60) and other cancer types.
Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial efficacy of structurally related compounds, researchers found that 2-(Pent-4-en-2-yl)cyclohexan-1-ol exhibited notable inhibition against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, confirming its potential as an antibacterial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of derivatives of this compound. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The most effective derivative showed an IC50 value of 4 µg/mL against HL-60 cells, suggesting that modifications to the cyclohexanol structure could enhance its therapeutic potential .
Synthesis Methods
The synthesis of 2-(Pent-4-en-2-yl)cyclohexan-1-ol can be achieved through several methods, including:
- Allylic Alcohol Rearrangement : Utilizing allylic alcohols as starting materials can yield high purity products through controlled rearrangements .
- Sigmatropic Rearrangement : This method involves the manipulation of double bonds within cyclic structures to achieve desired functional groups .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of 2-(Pent-4-en-2-yl)cyclohexan-1-ol. Preliminary toxicity assessments indicate low toxicity levels in vitro; however, comprehensive in vivo studies are required to establish safety for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Pent-4-en-2-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride (PdCl₂) or lead acetate (Pb(OAc)₂) in hexane solvent is a primary route . Optimizing catalyst loading (e.g., 5–10 mol%) and temperature (60–80°C) minimizes side reactions like over-hydrogenation. Alternative methods include allyltin trichloride-mediated transmetallation with aldehydes, requiring anhydrous conditions and stoichiometric control to preserve stereochemistry .
Q. How can researchers confirm the structural identity of 2-(Pent-4-en-2-yl)cyclohexan-1-ol using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H and C NMR data with PubChem-derived IUPAC standards (e.g., cyclohexanol derivatives). Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and olefinic protons (δ 5.2–5.8 ppm) .
- GC-MS : Use NIST reference spectra (e.g., m/z peaks for molecular ion [M⁺] at 180–200 Da) to validate purity and fragmentation patterns .
Q. What safety protocols are critical when handling 2-(Pent-4-en-2-yl)cyclohexan-1-ol in the laboratory?
- Methodological Answer :
- Peroxide Risk : Store under inert gas (N₂/Ar) at 4°C, as cyclohexene derivatives are prone to peroxide formation .
- Exposure Control : Use fume hoods, nitrile gloves, and eye protection. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the pentenyl group impact the reactivity of 2-(Pent-4-en-2-yl)cyclohexan-1-ol in allylic oxidation reactions?
- Methodological Answer : The (Z)-configuration of the pentenyl group increases steric hindrance, slowing oxidation rates compared to (E)-isomers. Use DFT calculations (e.g., Gaussian 09) to model transition states and compare experimental yields under conditions like TEMPO/NaOCl oxidation .
Q. What strategies resolve contradictions in reported NMR data for cyclohexanol derivatives with unsaturated side chains?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydroxyl proton shifts suppressed in CDCl₃ .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening in cyclohexane rings .
Q. How can researchers optimize the enantioselective synthesis of 2-(Pent-4-en-2-yl)cyclohexan-1-ol using chiral catalysts?
- Methodological Answer :
- Catalyst Screening : Test Jacobsen’s Mn(III)-salen complexes or BINOL-derived phosphoric acids for asymmetric epoxidation of precursor alkenes. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Kinetic Analysis : Use microreactors to enhance mass transfer and reduce racemization at elevated temperatures .
Q. Why does 2-(Pent-4-en-2-yl)cyclohexan-1-ol exhibit variable stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the hydroxyl group leads to dehydration, forming cyclohexene derivatives. Monitor via TLC (Rf shift) in 1M HCl/THF .
- Basic Conditions : Deprotonation triggers nucleophilic attack on the alkene. Stabilize by adding radical inhibitors (e.g., BHT) in NaOH/MeOH systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
